2,3,13,14-Tetrabromo-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine
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Overview
Description
2,3,13,14-Tetrabromo-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and a pentaoxacyclopentadecine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,13,14-Tetrabromo-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,3,13,14-Tetrabromo-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the removal of bromine atoms and the formation of less brominated or debrominated products.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce partially debrominated derivatives .
Scientific Research Applications
2,3,13,14-Tetrabromo-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing brominated compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of 2,3,13,14-Tetrabromo-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. Additionally, the compound’s unique ring structure allows it to interact with specific biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine: Similar in structure but with additional bromine atoms and a different ring system.
4,4’,5,5’-Tetrabromodibenzo-18-crown-6 ether: Another brominated compound with a crown ether structure, used in different applications.
Uniqueness
2,3,13,14-Tetrabromo-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine is unique due to its specific bromination pattern and the presence of a pentaoxacyclopentadecine ring. This combination of features gives it distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
8,9,21,22-tetrabromo-2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(23),6,8,10,19,21-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br4O5/c19-11-7-15-17(9-13(11)21)26-5-6-27-18-10-14(22)12(20)8-16(18)25-4-2-23-1-3-24-15/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPZGPUUUFZLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2OCCOC3=CC(=C(C=C3OCCO1)Br)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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